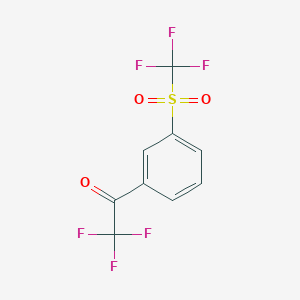

2,2,2-Trifluoro-3'-(trifluoromethylsulfonyl)acetophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

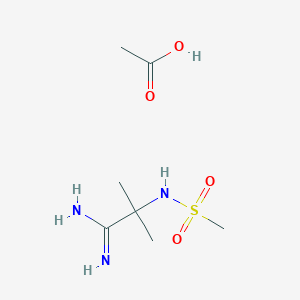

2,2,2-Trifluoro-3’-(trifluoromethylsulfonyl)acetophenone is a chemical compound with the IUPAC name 2,2,2-trifluoro-1-(3-((trifluoromethyl)sulfonyl)phenyl)ethan-1-one . It has a molecular weight of 306.19 and is a solid powder at ambient temperature .

Synthesis Analysis

The synthesis of 2,2,2-Trifluoro-3’-(trifluoromethylsulfonyl)acetophenone has been reported using Grignard synthesis with m-trifluoromethylbromo-benzene and trifluoroacetic acid .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H4F6O3S/c10-8(11,12)7(16)5-2-1-3-6(4-5)19(17,18)9(13,14)15/h1-4H . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

Asymmetric catalytic addition of ethyl groups to 3′-(trifluoromethyl)acetophenone catalyzed by ligands derived from trans-1,2-diaminocyclohexane and camphor sulfonyl chloride has been reported .Physical And Chemical Properties Analysis

This compound is a solid powder at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility in various solvents may need further experimental determination.Wissenschaftliche Forschungsanwendungen

Reactivity Enhancement in Polycondensations

2,2,2-Trifluoro-3'-(trifluoromethylsulfonyl)acetophenone has been studied for its role in enhancing the reactivity of carbonyl compounds in polycondensations with aromatic hydrocarbons. The introduction of electron-withdrawing groups into the carbonyl compound, as in this case, reduces activation and total reaction energies of the electrophilic aromatic substitution reaction. This is significant for designing reactive monomers in polymer chemistry (Peña, Zolotukhin, & Fomine, 2004).

Synthesis of Chrysene Derivatives

The compound is also involved in the synthesis of chrysene derivatives. A specific reaction promoted by trifluoromethanesulfonic acid demonstrates the formation of chrysene derivatives from acetophenone compounds under mild conditions. This is a key area in organic synthesis and the development of new organic compounds (Guo, Zhou, Zhang, & Hua, 2015).

Influence on Stereoselectivity and Kinetics

This compound has been shown to influence the stereoselectivity and kinetics in the electrochemical pinacol coupling of acetophenone. The use of ionic liquids in this process enhances the dimerization step and modifies the stereoselectivity or kinetics depending on the strength of the ionic interactions (Lagrost, Hapiot, & Vaultier, 2005).

Applications in Electrocarboxylation

In the context of electrocarboxylation, the electroreduction of acetophenone in dry ionic liquids shows considerable influence by this compound. The results suggest that certain ionic liquids are suitable mediums for electrocarboxylation, an important process in organic synthesis (Zhao, Horne, Bond, & Zhang, 2014).

Derivatization of Carboxylic Acids

The compound plays a role in the derivatization of carboxylic acids prior to their determination by high-performance liquid chromatography. This application is crucial in analytical chemistry for the accurate and efficient analysis of complex mixtures (Ingalls, Minkler, Hoppel, & Nordlander, 1984).

Synthesis of Cyclopropane Derivatives

It has been used in the synthesis of cyclopropane derivatives. These compounds are significant in medicinal chemistry and drug development (Kasai, Maeda, Furuno, & Hanamoto, 2012).

Superacid-Promoted Cyclodehydration

This compound is also involved in superacid-promoted cyclodehydration, leading to the formation of imidazo[2,1-a]isoquinoline ring systems. This process is important in the synthesis of heterocyclic compounds, which are widely used in pharmaceuticals (Kethe, Naredla, & Klumpp, 2013).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with risks such as skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and ensuring adequate ventilation .

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-1-[3-(trifluoromethylsulfonyl)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F6O3S/c10-8(11,12)7(16)5-2-1-3-6(4-5)19(17,18)9(13,14)15/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNLYTIKUFQJBGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2861126.png)

![2-Chloro-N-[(2R,3S)-2-(4-chloro-3-fluorophenyl)-5-oxo-1-propan-2-ylpyrrolidin-3-yl]acetamide](/img/structure/B2861127.png)

![2-((4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2861132.png)

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2,3,4,5,6-pentachlorobenzoate](/img/structure/B2861140.png)

![2-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2861143.png)

![ethyl 2-[({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B2861145.png)

![4-[benzyl(ethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2861146.png)